molecular formula C8H16O B8384445 2-Propyl-3-ethyloxetane

2-Propyl-3-ethyloxetane

Cat. No. B8384445
M. Wt: 128.21 g/mol
InChI Key: VVXQOMGRTXHFBZ-UHFFFAOYSA-N
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Patent
US04985584

Procedure details

This compound was prepared after the method of Moulines et al, Synthesis, (1981), 550. 18 g 2-ethylhexa e-1, 3-diol (Aldrich Chemical Co.) was dissolved in dry THF (350 ml) and the solution was chilled to -3° C. (ice-salt bath). n-Butyllithium solution (1.6M in hexane, 94 ml, 0.15 mol) was added dropwise with stirring over 45 minutes (temperature 5°±5° C.). Stirring was continued for a further 1 hour at room temperature, then p-toluenesulphonyl chloride (28.6 g, 0.15 mol) in dry THF (75 ml) was added dropwise over 45 minutes with cooling in an ice-bath. After a further period of stirring of 1 hour a second portion of n-butyl lithium (94 ml) was added over 30 minutes at 5°-10° C. (ice-bath cooling), and the mixture was stirred overnight at room temperature. Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms), prior to concentration in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours. After removal of the ether the resulting pale yellow oil was distilled to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar.
Name
e-1, 3-diol
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94 mL
Type
reactant
Reaction Step Three
Quantity
28.6 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
94 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[2H]C(C(O)(C([2H])([2H])[2H])[C@H](/C=C/[C@H]([C@@H]1[C@@]2(C)CCC/C(=C\[CH:22]=[C:23]3\[CH2:24][C@@H:25](O)[CH2:26][C@H:27]([OH:30])[C:28]\3=[CH2:29])/[C@@H]2CC1)C)C)([2H])[2H].C([Li])CCC.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1COCC1>[CH2:26]([CH:27]1[CH:28]([CH2:23][CH3:22])[CH2:29][O:30]1)[CH2:25][CH3:24]

Inputs

Step One
Name
e-1, 3-diol
Quantity
18 g
Type
reactant
Smiles
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
94 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
28.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
94 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 45 minutes (temperature 5°±5° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
after the method of Moulines et al, Synthesis, (1981), 550
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-bath
ADDITION
Type
ADDITION
Details
was added over 30 minutes at 5°-10° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
(ice-bath cooling)
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms)
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
to concentration
ADDITION
Type
ADDITION
Details
in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of the ether the resulting pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(CC)C1OCC1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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